3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Nitro-6-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H4F3N3O2. It is a derivative of pyridine, characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 6-position.
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of “3-Nitro-6-(trifluoromethyl)pyridin-2-amine” would depend on various factors, including its chemical structure and the route of administration. Based on its structure, one might expect this compound to have reasonable oral bioavailability .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, it is recommended to store this compound under an inert gas at 2–8 °C .
Preparation Methods
The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine typically involves the nitration of 6-(trifluoromethyl)pyridin-2-amine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective introduction of the nitro group at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
3-Nitro-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitro-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties.
Industry: It is used in the development of specialty chemicals and materials, including catalysts and polymers.
Comparison with Similar Compounds
3-Nitro-6-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
2-Amino-6-(trifluoromethyl)pyridine:
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine: The presence of a chlorine atom introduces additional reactivity and potential for different substitution reactions.
5-Nitro-3-(trifluoromethyl)pyridin-2-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-Nitro-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by the presence of a nitro group at the 3-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position of the pyridine ring. The unique combination of these functional groups suggests potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : C₆H₄F₃N₃O₂
- Molecular Weight : 223.11 g/mol
- Structure : The compound features a pyridine ring with distinct substituents that can influence its reactivity and interaction with biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms based on its structural characteristics:
- Enzyme Interactions : Similar trifluoromethylpyridine derivatives have been shown to interact with various enzymes, potentially modulating metabolic pathways .
- Nucleophilic Substitution Reactions : The trifluoromethyl group may allow for nucleophilic substitutions under certain conditions, which could lead to the formation of biologically active derivatives.
- Oxidative and Reductive Transformations : The nitro group can be reduced to an amino group, while the amino group can undergo oxidation, leading to diverse chemical transformations that may yield active metabolites.
Biological Applications
The compound's unique structure suggests potential applications in several areas:
- Pharmaceutical Development : It may serve as a building block for synthesizing more complex molecules with therapeutic properties. Its structural analogs have been explored for their anti-inflammatory and antimicrobial activities .
- Agrochemical Research : Trifluoromethylpyridine derivatives are often utilized in developing active ingredients for pesticides and herbicides due to their enhanced biological activity and stability.
- Biodegradation Studies : Research on similar pyridine derivatives indicates that certain bacteria can metabolize these compounds, suggesting potential pathways for environmental remediation .
Metabolism by Microorganisms
A study involving Burkholderia sp. MAK1 highlighted the bacterium's ability to metabolize various pyridine derivatives, demonstrating that compounds with similar structures could undergo biodegradation processes. This indicates that this compound might also be subject to microbial transformations, which could be relevant for environmental applications .
Neuroprotective Effects
Research into related compounds has shown that certain pyridine derivatives can confer neuroprotective effects. For instance, studies have indicated that modifications in the pyridine structure can influence cell viability in neuroprotective assays, suggesting that this compound could exhibit similar properties .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Key Functional Groups |
---|---|---|
This compound | Potential enzyme interactions | Nitro, Trifluoromethyl, Amino |
3-Amino-6-methyl-pyridin-2-ol | Metabolized by Burkholderia sp. MAK1 | Hydroxyl, Methyl |
4-Chloro-pyridin-2-amine | Antimicrobial properties | Chloro, Amino |
Properties
IUPAC Name |
3-nitro-6-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-2-1-3(12(13)14)5(10)11-4/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMYCFONKCAXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695310 | |
Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893444-21-8 | |
Record name | 3-Nitro-6-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893444-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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